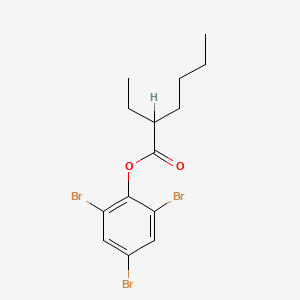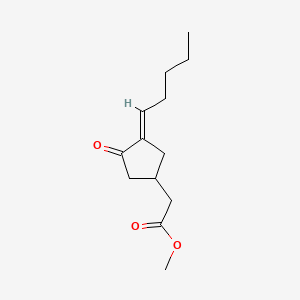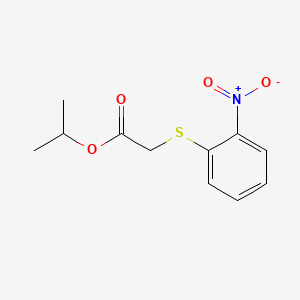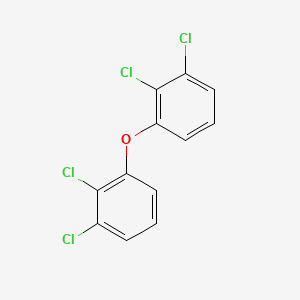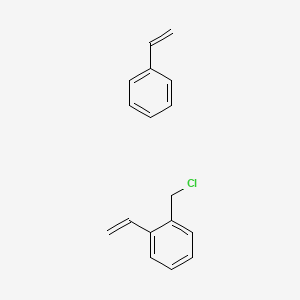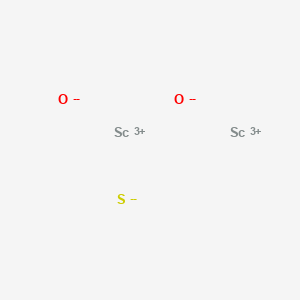
Discandium dioxide sulphide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Discandium dioxide sulphide is an inorganic compound with the molecular formula O2SSc2 It is composed of scandium, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions: Discandium dioxide sulphide can be synthesized through the sulfidation of scandium oxide using elemental sulfur. This process involves heating scandium oxide with sulfur at high temperatures to form scandium sulfide, which is then further processed to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of vacuum aluminothermic reduction. This method includes the reduction of scandium sulfide using aluminum under vacuum conditions, resulting in the formation of scandium alloys .
化学反応の分析
Types of Reactions: Discandium dioxide sulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form scandium oxide.
Reduction: It can be reduced to elemental scandium.
Substitution: It can participate in substitution reactions with other sulfides or oxides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Aluminum or other reducing agents under vacuum conditions.
Substitution: Other metal sulfides or oxides in a controlled environment.
Major Products Formed:
Oxidation: Scandium oxide.
Reduction: Elemental scandium.
Substitution: Various scandium-containing compounds.
科学的研究の応用
Discandium dioxide sulphide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the activation of carbon dioxide.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-strength aluminum alloys and other advanced materials.
作用機序
The mechanism by which discandium dioxide sulphide exerts its effects involves its ability to activate carbon dioxide. This activation occurs through the formation of ion-molecule complexes, where discandium dioxide cations interact with carbon dioxide molecules, leading to the formation of carbonate structures . The molecular targets and pathways involved include the scandium oxide ion center and the subsequent formation of carbonate-containing configurations .
類似化合物との比較
Scandium Oxide (Sc2O3): Similar in composition but lacks sulfur.
Scandium Sulfide (Sc2S3): Contains sulfur but lacks oxygen.
Scandium Fluoride (ScF3): Contains scandium but with fluorine instead of sulfur and oxygen.
Uniqueness: Its ability to activate carbon dioxide and form carbonate structures sets it apart from other similar compounds .
特性
CAS番号 |
54175-07-4 |
|---|---|
分子式 |
O2SSc2 |
分子量 |
153.98 g/mol |
IUPAC名 |
oxygen(2-);scandium(3+);sulfide |
InChI |
InChI=1S/2O.S.2Sc/q3*-2;2*+3 |
InChIキー |
JNDGYLQWCSBRGZ-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[S-2].[Sc+3].[Sc+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



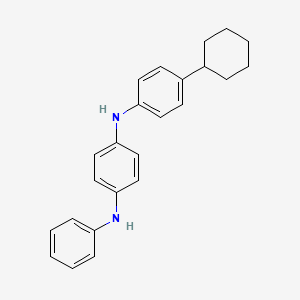
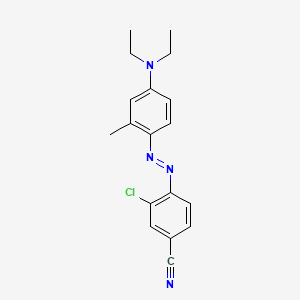
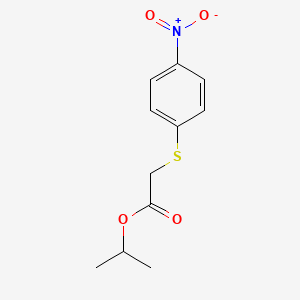
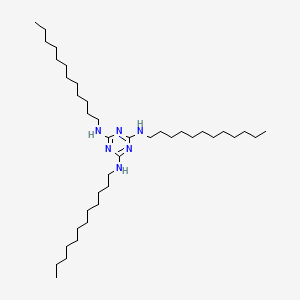
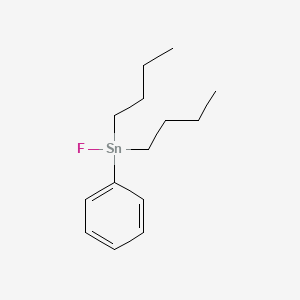

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
